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Introduction
Copper is an essential trace mineral vital for numerous physiological functions in animals,

including growth, red blood cell formation, bone development, immune function, and

antioxidant defense. While traditionally supplemented in animal diets as inorganic salts like

copper sulfate, there is growing interest in organic copper sources due to their potential for

higher bioavailability and reduced environmental impact. Copper citrate, a chelated form of

copper, has emerged as a promising alternative. These application notes provide a

comprehensive overview of copper citrate as a feed supplement, including its effects on

animal performance and detailed experimental protocols for its evaluation.

I. Comparative Efficacy of Copper Citrate
Studies in various animal species, particularly poultry and swine, have demonstrated that

copper citrate is an effective source of copper, often showing comparable or superior results

to copper sulfate, even at lower inclusion levels.

Data Summary
The following tables summarize the quantitative data from studies comparing copper citrate
(CC) with copper sulfate (CS) in broilers and weanling pigs.

Table 1: Effects of Copper Citrate vs. Copper Sulfate on Broiler Performance (42-day trial)[1]
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Treatment Group
Average Daily Gain
(g)

Average Daily Feed
Intake (g)

Feed Conversion
Ratio (FCR)

Control (No added

Cu)
55.2 100.5 1.82

CS-50 (50 mg/kg Cu) 58.9 101.2 1.72

CS-100 (100 mg/kg

Cu)
60.1 102.3 1.70

CC-50 (50 mg/kg Cu) 60.5 102.1 1.69

CC-100 (100 mg/kg

Cu)
61.8 103.0 1.67

Table 2: Nutrient Digestibility in Broilers Supplemented with Copper Citrate vs. Copper

Sulfate[1]

Treatment Group Energy Digestibility (%)
Crude Protein Digestibility
(%)

Control 75.2 68.5

CS-50 76.8 70.1

CS-100 77.5 71.2

CC-50 78.1 70.5

CC-100 79.2 71.8

Table 3: Antioxidant Status in Broilers Supplemented with Copper Citrate vs. Copper Sulfate[1]
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Treatment Group
Serum Ceruloplasmin
(mg/dL)

Serum Cu-Zn Superoxide
Dismutase (U/mL)

Control 18.5 150.2

CS-50 22.1 165.8

CS-100 23.5 172.4

CC-50 23.8 175.1

CC-100 25.2 180.5

Table 4: Performance of Weanling Pigs Supplemented with Copper Citrate vs. Copper Sulfate

(45-day trial)[2][3]

Treatment
Group

Average Daily
Gain (g)

Average Daily
Feed Intake (g)

Feed
Conversion
Ratio (FCR)

Fecal Copper
(mg/kg)

Control (10 ppm

Cu as CS)
350 550 1.57 50

CS-250 (250

ppm Cu)
420 610 1.45 450

CC-125 (125

ppm Cu)
415 605 1.46 280

II. Signaling Pathways and Experimental Workflows
Copper Absorption and Metabolism
Copper from feed supplements is primarily absorbed in the small intestine. The process

involves reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺), transport into the enterocyte,

intracellular trafficking by chaperone proteins, and subsequent export into the portal circulation

for transport to the liver, the central organ for copper metabolism.[4][5][6] The liver then stores

copper, incorporates it into enzymes like ceruloplasmin, or excretes excess amounts into the

bile.[4][6][7]
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Caption: Cellular pathway of copper absorption in the intestine.

Experimental Workflow for Bioavailability Assessment
A typical workflow to evaluate the bioavailability of a new copper source like copper citrate
involves a multi-step process, from initial in vitro screening to comprehensive in vivo trials.
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Caption: General workflow for evaluating a novel copper source.

III. Experimental Protocols
Protocol 1: In Vivo Relative Bioavailability of Copper in
Broilers
This protocol is designed to determine the relative bioavailability of copper from copper citrate
compared to a standard source, typically copper sulfate.
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1. Animals and Housing:

A total of 360 day-old male broiler chicks (e.g., Ross 308) are randomly allocated to 5

treatment groups.[1]

Each group consists of 6 replicate pens with 12 birds per pen.

Birds are housed in floor pens with appropriate bedding, temperature, and lighting

conditions.

2. Diets and Experimental Design:

A basal corn-soybean meal diet, deficient in copper, is formulated.

Treatments:

Basal diet (Control)

Basal diet + 50 mg/kg Cu from Copper Sulfate (CS-50)

Basal diet + 100 mg/kg Cu from Copper Sulfate (CS-100)

Basal diet + 50 mg/kg Cu from Copper Citrate (CC-50)

Basal diet + 100 mg/kg Cu from Copper Citrate (CC-100)[1]

Feed and water are provided ad libitum for 42 days.

3. Data and Sample Collection:

Growth Performance: Body weight and feed intake are recorded weekly to calculate Average

Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

Digestibility: From day 39 to 42, excreta are collected to determine the apparent digestibility

of energy and crude protein.

Blood Sampling: On day 42, blood samples are collected from two birds per pen via wing

venipuncture to obtain serum for antioxidant enzyme analysis.
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Tissue Sampling: The same birds are euthanized, and liver samples are collected to

determine copper concentration.

4. Bioavailability Calculation:

Relative bioavailability is calculated using the slope-ratio assay method.

Liver copper concentration is regressed on supplemental copper intake.

Bioavailability of copper citrate relative to copper sulfate (set at 100%) is calculated as:

(Slope of CC / Slope of CS) * 100.

Protocol 2: In Vitro Bioaccessibility of Copper
This protocol simulates the digestion process in the gastrointestinal tract to estimate the soluble

(bioaccessible) fraction of copper from a feed supplement.

1. Materials:

Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal

Fluid (SIF).

Enzymes: α-amylase, pepsin, pancreatin, and bile salts.

pH meter, incubator shaker (37°C).

2. Procedure:

Oral Phase:

Weigh 1g of the feed sample containing the copper source into a flask.

Add 10 mL of SSF containing α-amylase.

Adjust pH to 6.8 and incubate at 37°C for 5 minutes with gentle shaking.

Gastric Phase:

Add 20 mL of SGF containing pepsin to the mixture.
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Adjust pH to 2.5.

Incubate at 37°C for 2 hours with constant agitation.

Intestinal Phase:

Add 20 mL of SIF containing pancreatin and bile salts.

Adjust pH to 7.0.

Incubate at 37°C for 2 hours with constant agitation.

Analysis:

Centrifuge the final digestate.

Filter the supernatant (the soluble, bioaccessible fraction).

Analyze the copper concentration in the filtered supernatant using ICP-MS or AAS.

Bioaccessibility (%) = (Cu in supernatant / Total Cu in sample) * 100.

Protocol 3: Copper Analysis in Liver Tissue by ICP-MS
This protocol outlines the procedure for quantifying copper concentration in animal liver tissue.

1. Sample Preparation:

Weigh approximately 0.5 g of dried liver tissue into a digestion vessel.[8]

Add 5 mL of concentrated nitric acid (HNO₃).[8]

Allow the sample to pre-digest at room temperature for a few hours.

2. Digestion:

Place the vessel in a block digester or microwave digestion system.

Heat the sample at 120-130°C for several hours until the solution is clear.[8]
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Cautiously add a small amount of hydrogen peroxide (H₂O₂) to complete the digestion of any

remaining organic matter.

Cool the digestate to room temperature.

3. Analysis:

Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with

deionized water.[8]

Further dilute an aliquot of the sample for analysis by Inductively Coupled Plasma-Mass

Spectrometry (ICP-MS).[9]

Prepare calibration standards and a blank.

Aspirate the samples, standards, and blank into the ICP-MS.

The instrument measures the intensity of the copper isotopes (⁶³Cu and ⁶⁵Cu) to determine

the concentration.

Results are expressed as mg of copper per kg of dry tissue.

Protocol 4: Serum Ceruloplasmin Activity Assay
This colorimetric assay is based on the oxidase activity of ceruloplasmin.

1. Sample Preparation:

Serum contains chloride, which inhibits ceruloplasmin activity. Chloride must be removed.

Ammonium Sulfate Precipitation:

Mix 100 µL of serum with 100 µL of saturated ammonium sulfate.[10][11][12]

Incubate on ice for 5 minutes.

Centrifuge to pellet the protein. Discard the supernatant.

Re-dissolve the protein pellet in 160 µL of deionized water.[10][11][12]
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2. Assay Procedure (based on a commercial kit):[10][11][12]

Add 5-20 µL of the prepared sample to a 96-well plate. Adjust the volume to 100 µL with

assay buffer.

Prepare a standard curve using a provided oxidizer standard.

Prepare a Reaction Mix containing an oxidase substrate and assay buffer.

Add 100 µL of the Reaction Mix to each well.

Read the absorbance kinetically at 560 nm at 25°C. The reaction is linear for 15-20 minutes.

Calculate the ceruloplasmin activity based on the rate of change in absorbance compared to

the standard curve. Activity is typically expressed in mU/mL.

Protocol 5: Cu-Zn Superoxide Dismutase (SOD) Activity
Assay
This assay measures the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide

radicals.

1. Sample Preparation:

Serum/Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge to obtain

plasma. Serum can also be used. Dilute samples as needed with dilution buffer.[13][14]

Tissue Homogenate: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge

to remove debris and collect the supernatant.

2. Assay Procedure (based on a commercial kit):[13][14][15][16]

Add 20 µL of sample or SOD standard to a 96-well plate.

Prepare a WST Working Solution. Add 160 µL to each well.

Initiate the reaction by adding 20 µL of an Enzyme Working Solution (containing xanthine

oxidase) to all wells except the blank.
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Incubate the plate at 37°C for 20-30 minutes.

Read the absorbance at 450 nm using a microplate reader.

Calculate the percentage of inhibition for each sample: [(A_control - A_sample) / A_control] *

100.

Determine the SOD activity (U/mL) by comparing the sample's inhibition percentage to the

standard curve.

Protocol 6: Enumeration of Intestinal Microbiota
This protocol provides a general method for quantifying specific bacteria in the intestinal

contents of poultry.

1. Sample Collection:

Aseptically collect contents from the ileum and cecum of euthanized birds.

Place samples in sterile containers and keep them on ice for immediate processing.

2. Sample Preparation and Dilution:

Weigh 1 g of intestinal contents and homogenize it in 9 mL of sterile Maximum Recovery

Diluent (MRD).[17]

Perform a series of 10-fold serial dilutions in MRD.

3. Plating and Incubation:

For Escherichia coli:

Spread-plate 0.1 mL of appropriate dilutions onto MacConkey agar or TBX agar.

Incubate aerobically at 37°C for 24 hours.[17]

For Lactobacillus spp.:

Spread-plate 0.1 mL of appropriate dilutions onto MRS agar.
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Incubate anaerobically at 37°C for 48-72 hours.[17]

4. Enumeration:

Count the colonies on plates that have between 30 and 300 colonies.

Calculate the number of colony-forming units per gram (CFU/g) of intestinal contents by

multiplying the colony count by the dilution factor.

Conclusion
The data and protocols presented here indicate that copper citrate is a highly effective source

of copper for animal feed supplements. It demonstrates excellent bioavailability, leading to

improved growth performance, nutrient utilization, and antioxidant status in animals.[1]

Furthermore, its use can lead to lower copper excretion, offering an environmental advantage

over traditional copper sulfate supplementation.[2][3] The provided protocols offer a robust

framework for researchers and professionals to evaluate copper citrate and other novel

copper sources, ensuring the development of safe and efficacious animal nutrition products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cupric citrate supplementation improves growth performance, nutrient utilization,
antioxidant capacity, and intestinal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

2. Effect of dietary copper source (cupric citrate and cupric sulfate) and concentration on
growth performance and fecal copper excretion in weanling pigs - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11124259/
https://www.benchchem.com/product/b092397?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11917449/
https://pubmed.ncbi.nlm.nih.gov/15080347/
https://www.researchgate.net/publication/322903273_Effect_of_dietary_copper_source_cupric_citrate_and_cupric_sulfate_and_concentration_on_growth_performance_and_fecal_copper_excretion_in_weanling_pigs12
https://www.benchchem.com/product/b092397?utm_src=pdf-body
https://www.benchchem.com/product/b092397?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11917449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11917449/
https://pubmed.ncbi.nlm.nih.gov/15080347/
https://pubmed.ncbi.nlm.nih.gov/15080347/
https://pubmed.ncbi.nlm.nih.gov/15080347/
https://www.researchgate.net/publication/322903273_Effect_of_dietary_copper_source_cupric_citrate_and_cupric_sulfate_and_concentration_on_growth_performance_and_fecal_copper_excretion_in_weanling_pigs12
https://www.researchgate.net/figure/Systemic-copper-metabolism-pathway-diagram-Dietary-copper-absorption-occurs-primarily-in_fig1_388285325
https://www.researchgate.net/figure/The-process-of-copper-absorption-and-transport-in-the-human-body-Cu-is-restored-to-Cu_fig1_372147552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Copper metabolism and hepatocellular carcinoma: current insights - PMC
[pmc.ncbi.nlm.nih.gov]

7. Mechanisms of copper metabolism and cuproptosis: implications for liver diseases - PMC
[pmc.ncbi.nlm.nih.gov]

8. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

9. tvmdl.tamu.edu [tvmdl.tamu.edu]

10. assaygenie.com [assaygenie.com]

11. content.abcam.com [content.abcam.com]

12. sigmaaldrich.com [sigmaaldrich.com]

13. resources.novusbio.com [resources.novusbio.com]

14. sigmaaldrich.com [sigmaaldrich.com]

15. cdn.gbiosciences.com [cdn.gbiosciences.com]

16. mmpc.org [mmpc.org]

17. Investigation of Potential Gut Health Biomarkers in Broiler Chicks Challenged by
Campylobacter jejuni and Submitted to a Continuous Water Disinfection Program - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Copper Citrate: A Highly Bioavailable Copper Source for
Animal Feed Supplements]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092397#copper-citrate-as-a-copper-source-in-
animal-feed-supplements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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